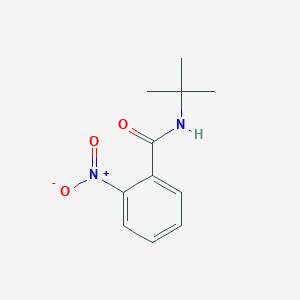

N-(tert-butyl)-2-nitrobenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-tert-butyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMADOZDALQJUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for N-(tert-butyl)-2-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. The document outlines detailed experimental protocols, presents quantitative data for related compounds, and includes visualizations of the chemical synthesis and experimental workflow.

Overview of Synthesis Pathway

The most direct and widely utilized method for synthesizing this compound is a two-step process. The synthesis commences with the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. This intermediate is then reacted with tert-butylamine in an acylation reaction to yield the final product.

The overall reaction scheme is as follows:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acid chlorides.[1]

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry Toluene

-

Methylene chloride (DCM), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, combine 2-nitrobenzoic acid (e.g., 5 g) and thionyl chloride (e.g., 5 ml).

-

Heat the mixture to reflux and maintain for 30 minutes. The solid reactant will dissolve as it is converted to the acid chloride.

-

After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (in vacuo).

-

To ensure complete removal of thionyl chloride, add dry toluene (e.g., 20 ml) to the residue and evaporate the solvent in vacuo. Repeat this step.

-

The resulting crude 2-nitrobenzoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step without further purification. For long-term storage, distillation under high vacuum is recommended. Dissolve the crude product in anhydrous methylene chloride for immediate use in the subsequent amidation reaction.

Step 2: Synthesis of this compound

This protocol is based on standard Schotten-Baumann conditions, analogous to the synthesis of similar N-tert-butyl benzamides.[2][3]

Materials:

-

Solution of 2-nitrobenzoyl chloride in anhydrous methylene chloride (from Step 1)

-

tert-Butylamine

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous methylene chloride (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a separate flask, dissolve tert-butylamine (1.0 to 1.2 molar equivalents relative to the starting 2-nitrobenzoic acid) and triethylamine (1.2 molar equivalents) in anhydrous methylene chloride.

-

Cool this amine solution to 0 °C in an ice bath.

-

Add the solution of 2-nitrobenzoyl chloride in methylene chloride dropwise to the cooled, stirred amine solution. A precipitate of triethylammonium chloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture or hexanes/ethyl acetate) or by column chromatography on silica gel.

Workflow Visualization

Caption: Experimental workflow for the amidation step.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| N-(tert-butyl)benzamide | C₁₁H₁₅NO | 177.24 | 134-135 | 87 | [2] |

| N-(tert-butyl)-4-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 162-163 | 77 | [2] |

| N-(tert-butyl)-2-chlorobenzamide | C₁₁H₁₄ClNO | 211.69 | 109-110 | - | [4] |

| This compound | C₁₁H₁₄N₂O₃ | 222.24 | N/A | N/A | - |

Expected Spectroscopic Data: Based on the structure of this compound, the following characteristic spectroscopic signals can be anticipated:

| Spectroscopy | Feature | Expected Signal |

| ¹H NMR | Aromatic Protons | Multiplets in the range of 7.5-8.2 ppm |

| Amide N-H | A broad singlet, typically downfield (> 6.0 ppm) | |

| tert-Butyl Protons | A sharp singlet at ~1.4-1.5 ppm, integrating to 9H | |

| ¹³C NMR | Carbonyl Carbon | Signal in the range of 164-168 ppm |

| Aromatic Carbons | Multiple signals between 120-150 ppm | |

| tert-Butyl Quaternary C | Signal around 52 ppm | |

| tert-Butyl Methyl C's | Signal around 28 ppm | |

| IR (KBr) | N-H Stretch | A sharp peak around 3300-3400 cm⁻¹ |

| C=O Stretch (Amide I) | A strong absorption around 1640-1660 cm⁻¹ | |

| N-O Stretch (Nitro) | Two strong absorptions around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹ |

Researchers are advised to perform full characterization of the synthesized product to confirm its identity and purity.

References

Physicochemical Properties of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-(tert-butyl)-2-nitrobenzamide. Due to the limited availability of specific experimental data for the ortho-nitro isomer, this document presents a comparative analysis with its meta- and para-nitro isomers, as well as the unsubstituted parent compound, N-(tert-butyl)benzamide. This guide also details a plausible experimental protocol for the synthesis and characterization of this compound based on established chemical methodologies.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related isomers. The data for this compound is largely predicted or inferred due to a lack of direct experimental findings in the reviewed literature.

| Property | This compound | N-(tert-butyl)-3-nitrobenzamide | N-(tert-butyl)-4-nitrobenzamide | N-(tert-butyl)benzamide |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₁H₁₄N₂O₃ | C₁₁H₁₄N₂O₃ | C₁₁H₁₅NO |

| Molecular Weight | 222.24 g/mol | 222.24 g/mol | 222.24 g/mol | 177.25 g/mol |

| Melting Point (°C) | Not available | 125[1] | 157-158[2] | 133-135[3][4] |

| Boiling Point (°C) | Not available | 371.1 ± 25.0 (Predicted)[1] | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-(tert-butyl)-4-nitrobenzamide have been reported.[2][5]

-

¹H NMR (300 MHz, CDCl₃) of N-(tert-butyl)-4-nitrobenzamide: δ 8.22 (d, J = 8.7 Hz, 2H), 7.87 (d, J = 8.7 Hz, 2H), 6.16 (br s, 1H), 1.48 (s, 9H).[2]

-

¹³C NMR (75 MHz, CDCl₃) of N-(tert-butyl)-4-nitrobenzamide: δ 164.9, 149.2, 141.5, 127.9, 123.6, 52.2, 28.7.[2]

For this compound, one would expect the aromatic protons to appear as a more complex multiplet due to the ortho-substitution pattern. The tert-butyl protons would likely appear as a singlet around 1.5 ppm, and the amide proton as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum of N-(tert-butyl)-4-nitrobenzamide shows characteristic peaks for the N-H stretch and the C=O (amide I) stretch.

-

IR (KBr) of N-(tert-butyl)-4-nitrobenzamide (ν_max / cm⁻¹): 3330 (N-H), 1643 (C=O).[2]

A similar pattern would be expected for this compound, with the addition of characteristic strong absorptions for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry data for N-(tert-butyl)-4-nitrobenzamide is available, showing a top peak at m/z 150 in GC-MS analysis.[6] The molecular ion peak for this compound would be expected at m/z 222.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a reliable synthesis can be achieved through the reaction of 2-nitrobenzoyl chloride with tert-butylamine. This method is a standard procedure for the formation of amides.

Synthesis of this compound

Materials:

-

2-Nitrobenzoyl chloride

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the tert-butylamine solution dropwise to the cooled 2-nitrobenzoyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure.

-

IR Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups (N-H, C=O, NO₂).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Melting Point: The melting point of the purified product should be determined as an indicator of purity.

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, nitroaromatic compounds and benzamides are classes of molecules known to exhibit a wide range of biological activities. Nitro compounds can act as prodrugs that are activated under hypoxic conditions, a characteristic exploited in the development of anticancer and antimicrobial agents.[7] Benzamide derivatives have been investigated for various therapeutic applications, including as antipsychotics, antiemetics, and anticancer agents.[8] Further research is required to elucidate any potential biological effects of this compound.

References

- 1. N-(tert-butyl)-3-nitrobenzamide | 10222-93-2 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pjps.pk [pjps.pk]

Overview of N-(tert-butyl)-3-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide

An in-depth analysis of N-(tert-butyl)-2-nitrobenzamide reveals a significant lack of available scientific literature, including its CAS number and detailed experimental data. Extensive searches have not yielded specific information for this particular ortho-isomer. However, a wealth of technical information is available for the related meta- and para-isomers, N-(tert-butyl)-3-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide. This guide provides a comprehensive overview of the chemistry, synthesis, and biological relevance of these two compounds, intended for researchers, scientists, and professionals in drug development.

These compounds belong to the nitrobenzamide class, which is of significant interest in medicinal chemistry. The presence of the nitro group and the tert-butyl amide functionality imparts specific physicochemical properties that influence their biological activity. They have been investigated for their potential in treating neurodegenerative diseases and as antimycobacterial agents.

Chemical Structure and Properties

The chemical structures and key properties of N-(tert-butyl)-3-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide are summarized below.

| Property | N-(tert-butyl)-3-nitrobenzamide | N-(tert-butyl)-4-nitrobenzamide |

| Chemical Structure |  |  |

| CAS Number | 10222-93-2 | 42498-30-6[1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₁H₁₄N₂O₃[1][4] |

| Molecular Weight | 222.24 g/mol | 222.24 g/mol [1][4] |

| Melting Point | 123-125 °C[5] | 162-163 °C[5] |

| Appearance | Not specified | White to off-white solid[1] |

| Predicted Boiling Point | 371.1±25.0 °C | 390.0±25.0 °C[1] |

| Predicted Density | 1.162±0.06 g/cm³ | 1.162±0.06 g/cm³[1] |

| Predicted pKa | 14.00±0.46 | 13.63±0.46[1] |

Experimental Protocols

Synthesis of N-(tert-butyl)-nitrobenzamide Isomers

A general and effective method for the synthesis of N-(tert-butyl)-3-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide is the acylation of tert-butylamine with the corresponding nitrobenzoyl chloride.

Experimental Procedure:

-

Reaction Setup: A solution of tert-butylamine in a suitable solvent (e.g., ethyl acetate) is prepared in a reaction vessel and cooled to approximately 5°C using an ice bath.

-

Addition of Acyl Chloride: The corresponding nitrobenzoyl chloride (3-nitrobenzoyl chloride or 4-nitrobenzoyl chloride) dissolved in the same solvent is added dropwise to the cooled amine solution. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture is filtered to remove any solid by-products. The filtrate is then washed sequentially with a dilute acid solution (e.g., 5% HCl) and a saturated sodium chloride solution.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Drying: The resulting crystalline product is dried in a vacuum oven to remove any residual solvent.

This procedure has been reported to yield N-(tert-butyl)-3-nitrobenzamide in 92% yield and N-(tert-butyl)-4-nitrobenzamide in 77% yield.[5]

Caption: General workflow for the synthesis of N-(tert-butyl)-nitrobenzamide isomers.

Biological Activity and Drug Development

Neurodegenerative Disorders

A family of benzamide compounds, including N-tert-butyl 4-nitrobenzamide, has demonstrated significant activity in a preclinical model of Parkinson's disease.[6] These compounds have been shown to prevent the MPTP-induced reduction of dopamine levels.[6] Notably, N-tert-butyl 4-nitrobenzamide is considered a pro-drug that is biotransformed in vivo to its corresponding acetamido and amino derivatives, which are also active.[5]

References

- 1. N-(tert-butyl)-4-nitrobenzamide | 42498-30-6 [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 42498-30-6|N-tert-Butyl-4-nitro-benzamide|BLD Pharm [bldpharm.com]

- 4. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 6. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

N-(tert-butyl)-2-nitrobenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N-(tert-butyl)-2-nitrobenzamide, focusing on its fundamental chemical properties. Due to the limited availability of experimental data for this specific isomer in public databases, the information presented is based on the established data for its closely related isomers, N-(tert-butyl)-4-nitrobenzamide and 2-tert-butyl-4-nitrobenzamide. It is highly probable that this compound shares the same molecular formula and, consequently, the same molecular weight as these isomers.

Core Chemical Data

The foundational quantitative data for this compound and its common isomers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Inferred from isomers[1][2] |

| Molecular Weight | 222.24 g/mol | Inferred from isomers[1][2] |

Synthesis of Related Benzamides

For instance, the synthesis of the related compound, N-tert-butyl-4-nitrobenzamide, has been achieved by reacting tert-butylamine with 4-nitrobenzoyl chloride[3]. It is plausible that a similar synthetic strategy employing 2-nitrobenzoyl chloride would yield this compound.

A general synthetic pathway is illustrated below:

Caption: Plausible synthesis of this compound.

Experimental Protocols for Analogous Compounds

Synthesis of N-tert-butyl-4-nitrobenzamide:

A typical procedure involves the dropwise addition of a solution of 4-nitrobenzoyl chloride in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) to a stirred solution of tert-butylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent, often at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The workup procedure generally involves washing the organic layer with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtration, and removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Logical Relationship of Isomers

The relationship between this compound and its isomers is defined by the position of the nitro group on the benzene ring. This positional isomerism can lead to differences in physical and chemical properties due to steric and electronic effects.

Caption: Positional isomers of N-(tert-butyl)nitrobenzamide.

References

Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for N-(tert-butyl)-2-nitrobenzamide. The information presented is intended to support research and development activities where this compound is of interest. Due to the limited availability of experimentally verified public data, the spectroscopic values presented herein are predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 1H | Ar-H (ortho to NO₂) |

| ~ 7.6 - 7.8 | m | 2H | Ar-H |

| ~ 7.4 - 7.6 | m | 1H | Ar-H |

| ~ 6.0 - 6.5 | br s | 1H | N-H |

| 1.48 | s | 9H | -C(CH₃)₃ |

Note: The aromatic protons' chemical shifts and multiplicities are estimations and may vary. The broadness of the N-H signal is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (Amide) |

| ~ 147 | C-NO₂ |

| ~ 133 | Ar-C |

| ~ 131 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 129 | Ar-C |

| ~ 124 | Ar-CH |

| 52.5 | -C (CH₃)₃ |

| 28.7 | -C(C H₃)₃ |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3340 | Medium | N-H Stretch |

| ~ 3080 | Weak | Aromatic C-H Stretch |

| ~ 2970 | Medium | Aliphatic C-H Stretch |

| ~ 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1540 | Strong | N-O Asymmetric Stretch (NO₂) |

| ~ 1520 | Strong | N-H Bend (Amide II) |

| ~ 1350 | Strong | N-O Symmetric Stretch (NO₂) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 207 | Moderate | [M - CH₃]⁺ |

| 166 | High | [M - C(CH₃)₃ + H]⁺ (loss of tert-butyl) |

| 150 | High | [C₇H₄NO₃]⁺ (2-nitrobenzoyl cation) |

| 120 | Moderate | [C₇H₄O₂]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of N-substituted benzamides.

Materials:

-

2-Nitrobenzoyl chloride

-

tert-Butylamine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the stirred solution of 2-nitrobenzoyl chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 500 MHz (or higher) spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a potassium bromide (KBr) pellet or as a thin film from a volatile solvent.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via a direct insertion probe or gas chromatography inlet.

-

Data is reported as the mass-to-charge ratio (m/z).

An In-depth Technical Guide to N-(tert-butyl)-2-nitrobenzamide: Discovery and History

Introduction

N-(tert-butyl)-2-nitrobenzamide is a substituted benzamide derivative that has emerged from the broader investigation of benzamide-containing compounds for therapeutic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development. While specific data for this particular isomer is limited in publicly accessible literature, this document consolidates available information and draws comparisons with closely related isomers to provide a thorough understanding.

Discovery and Historical Context

The discovery of this compound is rooted in the exploration of benzamide derivatives as potential treatments for neurodegenerative disorders. While a singular "discovery" event is not prominently documented in scientific literature, its synthesis is described in patents alongside a family of related compounds. This suggests that this compound was likely synthesized as part of a larger screening library to investigate the structure-activity relationships of benzamides in the context of neurological diseases.

Benzamide and its derivatives have a well-established history in medicinal chemistry, with various compounds being investigated for a range of biological activities.[1] The exploration of nitrobenzamides, in particular, has been driven by the unique electronic and steric properties conferred by the nitro group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | This compound | N-(tert-butyl)-4-nitrobenzamide (for comparison) |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol | 222.24 g/mol [3] |

| CAS Number | Not readily available | 42498-30-6[3][4] |

| Melting Point | Data not available | 162-163 °C |

| XLogP3 | Data not available | 2.1[3] |

| Hydrogen Bond Donor Count | 1 | 1[3] |

| Hydrogen Bond Acceptor Count | 3 | 3[3] |

| Rotatable Bond Count | 2 | 2[3] |

| Exact Mass | 222.100442 g/mol | 222.10044231 Da[3] |

| Topological Polar Surface Area | 88.9 Ų | 74.9 Ų[3] |

Table 2: Spectroscopic Data (for N-(tert-butyl)-4-nitrobenzamide)

| Spectroscopy Type | Data |

| ¹H NMR | δ 8.257 ppm (d, J=8.8 Hz, 2H), 7.878 ppm (d, J=8.8 Hz, 2H), 6.097 ppm (bs, 1H), 1.500 ppm (s, 9H) |

| ¹³C NMR | Spectral data available in databases such as SpectraBase.[3] |

| IR (Vapor Phase) | Spectral data available in databases such as SpectraBase.[3] |

| GC-MS | Top peaks at m/z 150, 104, 76.[3] |

Experimental Protocols

The primary method for the synthesis of this compound involves the acylation of tert-butylamine with 2-nitrobenzoyl chloride.

Synthesis of this compound

This protocol is based on the general method described for the synthesis of related benzamides.

Objective: To synthesize this compound via the reaction of 2-nitrobenzoyl chloride with tert-butylamine.

Materials:

-

2-Nitrobenzoyl chloride

-

tert-Butylamine

-

Anhydrous suitable solvent (e.g., benzene, dichloromethane, or tetrahydrofuran)

-

Triethylamine or other suitable base (optional, to scavenge HCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-nitrobenzoyl chloride in an anhydrous solvent.

-

Amidation Reaction: Cool the solution of 2-nitrobenzoyl chloride in an ice bath. To this, add a solution of tert-butylamine in the same anhydrous solvent dropwise. If a base like triethylamine is used, it can be added to the amine solution or directly to the reaction mixture to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or signaling pathway has been definitively elucidated for this compound, its structural similarity to other benzamides investigated for neurodegenerative diseases suggests potential mechanisms of action. Many benzamide derivatives are known to interact with dopamine receptors, and others have been explored as inhibitors of enzymes such as monoamine oxidase (MAO).[5][6]

Given the context of its inclusion in a patent for neurodegenerative disorders, a plausible, though hypothetical, signaling pathway could involve the modulation of neurotransmitter systems or neuroinflammatory pathways.

Diagram 2: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway for benzamide derivatives in neuroprotection.

Conclusion

This compound is a molecule of interest primarily due to its inclusion in research aimed at developing treatments for neurodegenerative diseases. While detailed characterization and biological studies of this specific isomer are not widely published, its synthesis is achievable through standard organic chemistry techniques. The provided data on its isomer, N-(tert-butyl)-4-nitrobenzamide, offers a valuable point of comparison for researchers. Further investigation is required to fully elucidate the physicochemical properties, spectroscopic profile, and potential therapeutic applications of this compound. This guide serves as a foundational resource for scientists and professionals in the field of drug discovery and development who are interested in exploring the potential of this and related benzamide compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(tert-butyl)-2-nitrobenzamide starting materials and precursors

An In-depth Technical Guide to the Starting Materials and Precursors for the Synthesis of N-(tert-butyl)-2-nitrobenzamide

This guide provides a comprehensive overview of the synthesis of this compound, focusing on its starting materials, precursors, and the key experimental protocols involved. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Starting Materials and Precursors

The synthesis of this compound is primarily achieved through a two-step process involving the initial conversion of 2-nitrobenzoic acid to a more reactive acyl chloride intermediate, followed by amidation with tert-butylamine.

2-Nitrobenzoic Acid

2-Nitrobenzoic acid is a commercially available aromatic carboxylic acid that serves as the foundational starting material.

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molar Mass | 167.12 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 146-148 °C |

| Solubility | Soluble in ethanol, ether, and hot water |

tert-Butylamine

A primary aliphatic amine, tert-butylamine, acts as the nucleophile in the amidation step.[1][2] It is a clear, colorless liquid with a characteristic ammonia-like odor.[1]

| Property | Value |

| Molecular Formula | C₄H₁₁N |

| Molar Mass | 73.14 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 44-46 °C |

| Density | 0.699 g/mL at 20 °C |

2-Nitrobenzoyl Chloride (Intermediate Precursor)

The direct amidation of 2-nitrobenzoic acid is generally inefficient. Therefore, it is first converted to the highly reactive acyl chloride, 2-nitrobenzoyl chloride. This intermediate is crucial for the successful synthesis of the final product.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₃[3] |

| Molar Mass | 185.56 g/mol [3] |

| Appearance | Colorless to light yellow oily liquid or crystalline solid[3] |

| Melting Point | 17-20 °C |

| Boiling Point | 148-149 °C at 9 mmHg |

Synthetic Workflow

The overall synthesis of this compound can be visualized as a two-stage process. The first stage is the formation of the acyl chloride, and the second is the amidation reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the key intermediate and the final product.

Synthesis of 2-Nitrobenzoyl Chloride

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3][4]

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, for azeotropic removal of excess SOCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), combine 2-nitrobenzoic acid and an excess of thionyl chloride (approximately 2-3 molar equivalents).

-

Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when the evolution of gas ceases and the solid 2-nitrobenzoic acid has completely dissolved.

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

To ensure complete removal of thionyl chloride, dry toluene can be added to the residue and distilled off (azeotropic removal).

-

The resulting crude 2-nitrobenzoyl chloride can be purified by vacuum distillation.

| Parameter | Value |

| Reactants | 2-Nitrobenzoic acid, Thionyl chloride |

| Reaction Time | 1-2 hours |

| Temperature | Reflux (~79 °C for SOCl₂) |

| Workup | Distillation of excess SOCl₂, followed by vacuum distillation of the product |

| Typical Yield | >90% |

Synthesis of this compound

This procedure is adapted from a well-documented synthesis of the analogous N-tert-butyl-4-nitrobenzamide.

Materials:

-

2-Nitrobenzoyl chloride

-

tert-Butylamine

-

Anhydrous inert solvent (e.g., methylene chloride, ethyl acetate, or benzene)

-

Triethylamine (optional, as an acid scavenger)

Procedure:

-

Dissolve tert-butylamine (2 molar equivalents) in an anhydrous inert solvent in a flask equipped with a dropping funnel and a magnetic stirrer. If using triethylamine, 1.1 molar equivalents of tert-butylamine and 1.1 molar equivalents of triethylamine can be used.

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve 2-nitrobenzoyl chloride (1 molar equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

-

The reaction mixture can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 5% HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

| Parameter | Value |

| Reactants | 2-Nitrobenzoyl chloride, tert-Butylamine |

| Stoichiometry | 1 : 2 (2-Nitrobenzoyl chloride : tert-Butylamine) |

| Solvent | Methylene chloride, Ethyl acetate, or Benzene |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Workup | Acid-base extraction |

| Purification | Recrystallization |

| Representative Yield | 70-85% (based on analogous reactions) |

Characterization of this compound

While specific literature data for this compound is scarce, the following table provides expected and analogous characterization data based on similar compounds such as N-(tert-butyl)-4-nitrobenzamide and N-(tert-butyl)-2-chlorobenzamide.[3]

| Property | Expected/Analogous Value |

| Appearance | White to yellow solid |

| Melting Point | 100-120 °C (based on 2-chloro analog m.p. of 109-110 °C) |

| ¹H NMR (CDCl₃, δ) | ~7.8-8.2 (m, 4H, Ar-H), ~6.0 (br s, 1H, NH), ~1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | ~165 (C=O), ~148 (C-NO₂), ~124-135 (Ar-C), ~52 (quaternary C), ~29 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1640-1660 (C=O stretch, Amide I), ~1520-1540 (N-O stretch), ~1340-1360 (N-O stretch) |

Logical Relationships in Synthesis

The synthesis follows a clear logical progression where the properties of the precursors and intermediates dictate the reaction conditions and steps.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of N-(tert-butyl)-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-(tert-butyl)-2-nitrobenzamide, a potentially valuable intermediate in pharmaceutical and materials science research. Two primary synthetic routes are presented, along with expected characterization data based on analogous compounds.

Introduction

N-substituted benzamides are a class of organic compounds with diverse applications in medicinal chemistry and materials science. The title compound, this compound, incorporates a bulky tert-butyl group and an electron-withdrawing nitro group on the benzoyl moiety. These features can significantly influence the molecule's steric and electronic properties, making it an interesting candidate for further functionalization and biological screening. This application note details two reliable methods for its synthesis: the reaction of 2-nitrobenzoyl chloride with tert-butylamine and the coupling of 2-nitrobenzoic acid with tert-butylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Data Presentation

As specific experimental data for this compound is not widely available, this section provides expected data based on the characterization of structurally similar compounds. These values should serve as a reference for researchers synthesizing this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |

| This compound (Expected) | C₁₁H₁₄N₂O₃ | 222.24 | 110-120 | ~1.5 (s, 9H), ~6.0 (br s, 1H), ~7.5-8.2 (m, 4H) | ~28.7, ~52.5, ~124.0, ~129.0, ~131.0, ~133.0, ~147.0, ~165.0 |

| N-(tert-butyl)-4-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 157–158[1] | 1.48 (s, 9H), 6.16 (br s, 1H), 7.87 (d, 2H), 8.22 (d, 2H)[1] | 28.7, 52.2, 123.6, 127.9, 141.5, 149.2, 164.9[1] |

| N-(tert-butyl)-2-chlorobenzamide | C₁₁H₁₄ClNO | 211.69 | 109–110[1] | 1.46 (s, 9H), 5.92 (br s, 1H), 7.26-7.35 (m, 3H), 7.56-7.58 (m, 1H)[1] | 28.7, 52.1, 126.9, 129.6, 130.0, 130.3, 130.7, 136.4, 165.8[1] |

| N-Cyclohexyl-2-nitrobenzamide | C₁₃H₁₆N₂O₃ | 248.28 | 156–157[1] | 1.22-2.11 (m, 10H), 3.99 (m, 1H), 5.82 (br, 1H), 7.50-7.69 (m, 3H), 8.06 (m, 2H)[1] | 24.8, 25.4, 32.7, 49.0, 124.4, 130.2, 133.3, 133.6, 146.3, 165.6[1] |

Experimental Protocols

Method 1: Synthesis from 2-Nitrobenzoyl Chloride

This method involves the acylation of tert-butylamine with 2-nitrobenzoyl chloride. It is a direct and often high-yielding approach.

Materials:

-

2-Nitrobenzoyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

-

Add the 2-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound from 2-nitrobenzoyl chloride.

Method 2: EDC Coupling from 2-Nitrobenzoic Acid

This protocol utilizes a carbodiimide coupling agent to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride.

Materials:

-

2-Nitrobenzoic acid

-

tert-Butylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (0.2 equivalents, if used) in anhydrous DMF or DCM.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add tert-butylamine (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Workflow for the EDC coupling synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the EDC coupling method involves a well-defined reaction pathway. The following diagram illustrates the key steps in the formation of the amide bond.

Caption: Reaction pathway for the EDC-mediated synthesis of this compound.

Conclusion

The protocols described in this application note provide robust and adaptable methods for the synthesis of this compound. Researchers can select the most suitable method based on the availability of starting materials and desired scale of the reaction. The provided characterization data for analogous compounds will aid in the identification and purity assessment of the final product.

References

Application Notes and Protocols for N-(tert-butyl)-2-nitrobenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(tert-butyl)-2-nitrobenzamide as a versatile chemical intermediate in organic synthesis, with a focus on its role in the preparation of biologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with relevant data and a discussion of its potential applications in drug discovery, particularly in the context of anti-inflammatory agents.

Introduction

This compound is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the ortho-nitro group and the tert-butyl amide functionality allows for a range of chemical modifications, making it a key intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. One of the primary applications of this intermediate is its conversion to N-(tert-butyl)-2-aminobenzamide, a precursor to quinazolinones, a class of compounds with diverse pharmacological activities. Furthermore, the broader class of nitrobenzamides has garnered interest for their potential as therapeutic agents, including their role as inhibitors of inducible nitric oxide synthase (iNOS), suggesting a potential application in the development of anti-inflammatory drugs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its key derivatives is presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₁₁H₁₄N₂O₃ | 222.24 | Not explicitly reported, but related isomers have melting points in the range of 120-160°C. | |

| N-(tert-butyl)-2-aminobenzamide | C₁₁H₁₆N₂O | 192.26 | Not explicitly reported. | |

| 2-Phenyl-3-(tert-butyl)quinazolin-4(3H)-one | C₁₈H₁₈N₂O | 278.35 | Varies with substitution. | |

| N-(tert-butyl)-4-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 162-163 | |

| N-(tert-butyl)benzamide | C₁₁H₁₅NO | 177.24 | 134–135 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-nitrobenzoyl chloride and tert-butylamine.

Materials:

-

2-Nitrobenzoyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Slowly add the tert-butylamine solution to the cooled 2-nitrobenzoyl chloride solution dropwise over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: 70-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Synthetic workflow for this compound and its use.

Protocol 2: Reduction of this compound to N-(tert-butyl)-2-aminobenzamide

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or a Parr hydrogenator

-

Celite® or other filtration aid

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask or a Parr hydrogenation bottle, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or in a Parr apparatus at 50 psi) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude N-(tert-butyl)-2-aminobenzamide.

-

The product is often pure enough for subsequent steps, but can be purified further by column chromatography or recrystallization if necessary.

Expected Yield: >90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (noting the disappearance of the nitro group stretches and the appearance of N-H stretches for the amine), and mass spectrometry.

Protocol 3: Synthesis of Quinazolinone Derivatives from N-(tert-butyl)-2-aminobenzamide

This protocol describes a general method for the synthesis of quinazolinone derivatives from N-(tert-butyl)-2-aminobenzamide and an aldehyde.

Materials:

-

N-(tert-butyl)-2-aminobenzamide

-

An appropriate aldehyde (e.g., benzaldehyde)

-

An oxidizing agent (e.g., copper(II) chloride, iodine, or air/O₂)

-

A suitable solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF))

-

A base (if required by the specific method, e.g., potassium carbonate)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask, combine N-(tert-butyl)-2-aminobenzamide (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

-

Add the catalyst and any other reagents as specified by the chosen literature method. Several methods exist for this transformation, often employing metal catalysts or iodine.[1]

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates and the catalytic system used.

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure will depend on the solvent and reagents used. Typically, it may involve pouring the reaction mixture into water to precipitate the product, followed by filtration. Alternatively, an extractive workup may be necessary.

-

The crude quinazolinone product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Yield: 60-90%

Characterization: The final quinazolinone product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Application in Drug Discovery: Targeting the iNOS Signaling Pathway

Nitrobenzamide derivatives have shown potential as anti-inflammatory agents through the inhibition of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of various inflammatory diseases. The expression of the iNOS gene is primarily regulated by the transcription factor NF-κB.

Inflammatory Signaling Pathway Leading to iNOS Expression

Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or pro-inflammatory cytokines like TNF-α and IL-1β, can activate the NF-κB signaling pathway. This activation leads to the translocation of NF-κB into the nucleus, where it binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.[1] The resulting increase in iNOS activity leads to a surge in NO production, which can contribute to tissue damage and inflammation.

Caption: Potential inhibition of the iNOS pathway by nitrobenzamide derivatives.

Derivatives of this compound could potentially be developed as inhibitors of iNOS. By blocking the activity of this enzyme, these compounds could reduce the excessive production of NO, thereby mitigating the inflammatory response. This makes this compound a valuable starting material for the synthesis of novel anti-inflammatory drug candidates.

Summary of Quantitative Data

The following table summarizes representative yields for the synthesis of various N-substituted benzamides, highlighting the general efficiency of the amidation reaction.

| Entry | Amine | Acyl Chloride | Product | Yield (%) | Reference |

| 1 | tert-Butylamine | 4-Nitrobenzoyl chloride | N-(tert-butyl)-4-nitrobenzamide | 77 | |

| 2 | tert-Butylamine | Benzoyl chloride | N-(tert-butyl)benzamide | 87 | |

| 3 | tert-Butylamine | 3,5-Dinitrobenzoyl chloride | N-(tert-butyl)-3,5-dinitrobenzamide | 54 |

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. The protocols provided herein offer a practical guide for its synthesis and its conversion into valuable downstream products, such as quinazolinones. The established link between nitrobenzamides and the inhibition of the iNOS signaling pathway underscores the potential of this scaffold in the development of new anti-inflammatory therapies. Further exploration of the chemical space around this intermediate is likely to yield novel compounds with significant biological activity.

References

Application Notes and Protocols: N-(tert-butyl)-2-nitrobenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the medicinal chemistry applications of N-(tert-butyl)-2-nitrobenzamide, with a focus on its potential role in the treatment of neurodegenerative diseases. The information is compiled for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound, designated as CPI1035, has been identified as a compound of interest within a larger family of benzamides investigated for their neuroprotective properties.[1] While many benzamide compounds serve as intermediates in chemical syntheses, specific structural features can impart significant biological activity.[1] The primary therapeutic area explored for this compound and its derivatives is in the treatment of neurodegenerative disorders, particularly Parkinson's disease.[1] The core concept revolves around the ability of these compounds to mitigate neuronal damage and preserve dopamine levels in preclinical models of the disease.[1]

Synthesis of this compound

This compound can be synthesized via an amidation reaction between 2-nitrobenzoyl chloride and tert-butylamine.[1] This compound serves as a key intermediate in the synthesis of corresponding aminobenzamides and acetamidobenzamides, which have also been evaluated for neuroprotective effects.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-nitrobenzoyl chloride

-

tert-butylamine

-

Anhydrous suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Triethylamine or other suitable base

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve 2-nitrobenzoyl chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

In a separate flask, prepare a solution of tert-butylamine and a slight molar excess of a non-nucleophilic base like triethylamine in the same anhydrous solvent.

-

Add the tert-butylamine solution dropwise to the cooled 2-nitrobenzoyl chloride solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound.

Application in Neurodegenerative Disease Models

This compound is a precursor to a family of compounds that have shown efficacy in a well-established preclinical model of Parkinson's disease.[1] This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a Parkinsonian-like state in mice by causing a significant reduction in striatal dopamine levels.[1] The protective effect of the benzamide compounds is measured by their ability to prevent this dopamine depletion.[1]

Experimental Protocol: MPTP-Induced Dopamine Depletion Model

Animal Model:

-

Male C57/BL6 mice are commonly used for this assay.

Materials:

-

This compound or its derivatives

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

Vehicle for compound administration (e.g., sterile saline, DMSO/saline mixture)

-

Apparatus for intraperitoneal (i.p.) or oral (p.o.) administration

-

Equipment for tissue harvesting and processing

-

High-performance liquid chromatography (HPLC) system with electrochemical detection for dopamine measurement.

Procedure:

-

Acclimatize male C57/BL6 mice to the laboratory environment for at least one week.

-

Divide the animals into experimental groups: a vehicle control group, an MPTP-only group, and one or more groups receiving the test compound(s) at various doses prior to MPTP administration.

-

Administer the test compound or vehicle to the respective groups via the chosen route (e.g., i.p. or p.o.). The dosing schedule can vary, but typically involves administration for several days leading up to and including the day of MPTP treatment.

-

On the final day of compound administration, inject the mice in the MPTP and compound-plus-MPTP groups with MPTP-HCl (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). The vehicle control group receives saline injections.

-

Seven days after the MPTP treatment, euthanize the mice.

-

Rapidly dissect the striata from the brains on a cold plate.

-

Homogenize the striatal tissue in a suitable buffer (e.g., perchloric acid).

-

Centrifuge the homogenates to pellet the proteins.

-

Analyze the supernatant for dopamine content using HPLC with electrochemical detection.

-

Quantify the dopamine levels and express them as a percentage of the vehicle-treated control group.

Quantitative Data Summary

While specific quantitative data for this compound (CPI1035) is not detailed in the primary literature, the protective effects of the broader class of related benzamides in the MPTP mouse model are reported. The following table summarizes the efficacy of these compounds in preventing dopamine loss.

| Compound Class | General Structure | Efficacy in MPTP Model |

| Acetamidobenzamides | N-alkyl-2-acetamidobenzamide | Strong activity in preventing MPTP-induced reduction of dopamine levels.[1] |

Visualizations

Synthesis and Derivatization Workflow

Caption: Synthesis of this compound and its subsequent conversion.

Proposed Neuroprotective Mechanism of Action

Caption: Inhibition of MPTP-induced neurotoxicity by benzamide compounds.

References

Application Note: Protocols for the Reduction of the Nitro Group in N-(tert-butyl)-2-nitrobenzamide

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile intermediates in the pharmaceutical and chemical industries, serving as building blocks for a wide array of bioactive molecules and functional materials. This application note provides detailed protocols for the reduction of the nitro group in N-(tert-butyl)-2-nitrobenzamide to yield N-(tert-butyl)-2-aminobenzamide, a key synthetic intermediate. Various common reduction methods are presented, including catalytic hydrogenation and chemical reduction using metal reagents. The protocols are designed for researchers, scientists, and professionals in drug development, offering a comparative overview of different synthetic strategies.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of this compound to N-(tert-butyl)-2-aminobenzamide.

Comparative Data of Reduction Protocols

The following table summarizes the quantitative data for the different protocols described in this application note, allowing for easy comparison of their efficacy and reaction conditions.

| Protocol ID | Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| RP-01 | Catalytic Transfer Hydrogenation | Hydrazine hydrate (N₂H₄·H₂O) | 5% Palladium on Carbon (Pd/C) | Ethanol | 80 | 4 | ~90 |

| RP-02 | Chemical Reduction | Iron (Fe) powder | - | Ethanol/Water/Acetic Acid | 100 | 2 | High |

| RP-03 | Catalytic Hydrogenation | Hydrogen gas (H₂) | 10% Palladium on Carbon (Pd/C) | Ethanol | 25 | 4-6 | High |

| RP-04 | Chemical Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | - | Ethanol | 78 | 3-5 | High |

Experimental Protocols

Protocol RP-01: Catalytic Transfer Hydrogenation using Hydrazine/Pd/C

This protocol is adapted from a procedure described for a similar compound and is a reliable method for the reduction of aromatic nitro groups.[1]

Materials:

-

This compound

-

5% Palladium on Carbon (Pd/C)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol, 95%

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Celite

Procedure:

-

To a solution of this compound (1.0 eq) in 95% ethanol, add 5% Pd/C (catalytic amount, e.g., 5-10 mol%).

-

Heat the mixture to 55 °C with stirring.

-

Add a solution of hydrazine hydrate (2.0-3.0 eq) in 95% ethanol dropwise over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure N-(tert-butyl)-2-aminobenzamide.

Protocol RP-02: Chemical Reduction using Iron in Acidic Medium

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[2]

Materials:

-

This compound

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

Add glacial acetic acid (catalytic to stoichiometric amount).

-

Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through Celite to remove the iron residues.

-

Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Protocol RP-03: Catalytic Hydrogenation using H₂/Pd/C

This is a clean and efficient method for nitro group reduction, often providing high yields and purity.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add 10% Pd/C (1-5 mol%) to the solution.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography as needed.

Protocol RP-04: Chemical Reduction using Tin(II) Chloride

Tin(II) chloride is a mild reducing agent suitable for the reduction of nitroarenes, especially in the presence of other reducible functional groups.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Add a saturated solution of sodium bicarbonate to the residue until the pH is basic (pH > 8) to precipitate tin salts.

-

Extract the product with ethyl acetate.

-

Filter the mixture to remove insoluble tin salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purify the resulting crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

References

Application Note: Analytical Techniques for the Characterization of N-(tert-butyl)-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-nitrobenzamide is a chemical compound of interest in synthetic chemistry and potentially in drug discovery programs. As with any synthesized compound intended for further use, rigorous characterization is essential to confirm its identity, purity, and structural integrity. This application note provides a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data presentation. The methodologies described herein are fundamental for quality control and assurance in a research and development setting.

Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information about the molecule's structure, functional groups, molecular weight, and purity.

Data Presentation

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 - 7.50 | m | 4H | Aromatic protons |

| ~5.80 | br s | 1H | N-H |

| ~1.45 | s | 9H | tert-butyl protons |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (amide) |

| ~146.0 | C-NO₂ |

| ~133.0 - 124.0 | Aromatic carbons |

| ~52.0 | Quaternary carbon (tert-butyl) |

| ~28.5 | Methyl carbons (tert-butyl) |

Table 3: Expected IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3410 | N-H stretch |

| ~1660 | C=O stretch (amide I) |

| ~1530 | N-O asymmetric stretch (nitro) |

| ~1350 | N-O symmetric stretch (nitro) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more scans).

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a KBr pellet press.

Protocol:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet-forming die.

-

Press the die under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-